molecular formula C13H14N2 B190090 2-Phenyl-1-pyridin-4-yl-ethylamine CAS No. 118385-86-7

2-Phenyl-1-pyridin-4-yl-ethylamine

Cat. No. B190090
Key on ui cas rn: 118385-86-7
M. Wt: 198.26 g/mol
InChI Key: NJLNPSNPLSKMMA-UHFFFAOYSA-N
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Patent
US04547508

Procedure details

5.34 g of benzyl 4-pyridyl ketone and 3.75 g of hydroxylamine hydrochloride in 50 ml of pyridine are heated to boiling for 4 hours. After cooling, the mixture is stirred into 600 ml of water, and the oxime (5.6 g) of melting point 194°-196° C. is filtered off. The oxime is hydrogenated with hydrogen in isopropanol with Raney nickel at 50° C. and under normal pressure. After the customary working up, the amine is obtained as a pale yellow oil.
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=O)=[CH:3][CH:2]=1.Cl.[NH2:17]O.O>N1C=CC=CC=1>[C:10]1([CH2:9][CH:7]([NH2:17])[C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.34 g
Type
reactant
Smiles
N1=CC=C(C=C1)C(=O)CC1=CC=CC=C1
Name
Quantity
3.75 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the oxime (5.6 g) of melting point 194°-196° C. is filtered off
CUSTOM
Type
CUSTOM
Details
is hydrogenated with hydrogen in isopropanol with Raney nickel at 50° C. and under normal pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(C1=CC=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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